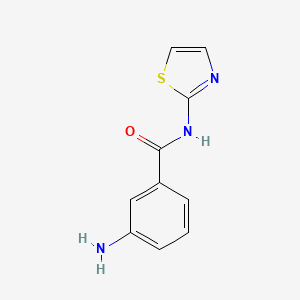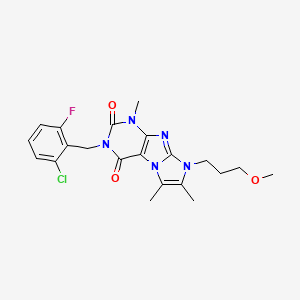![molecular formula C25H21N3O2 B2867009 6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-31-8](/img/structure/B2867009.png)
6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazoloquinoline derivative that exhibits promising biological activities, making it a subject of interest for researchers.
Applications De Recherche Scientifique
Supramolecular Aggregation and Dimensionality
The study of substituted dihydrobenzopyrazoloquinolines, including molecules structurally related to 6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, reveals insights into the effect of substitution on the dimensionality of supramolecular aggregation. These molecules can form various complex structures, such as cyclic dimers, sheets, and three-dimensional frameworks, through a combination of hydrogen bonds and π-π interactions, showcasing their potential for creating novel materials with specific properties (Portilla et al., 2005).
Antimicrobial Activity
A series of novel quinoline derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity against a wide range of organisms including Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and various fungi. These compounds, including pyrimidine derivatives, have shown moderate to high antimicrobial activities, highlighting their potential as templates for developing new antimicrobial agents (El-Gamal et al., 2016).
Synthesis and Characterization Techniques
Research into the synthesis and characterization of novel pyrazolo[3,4-c]quinoline derivatives, including methods for constructing complex heterocyclic systems, reveals valuable insights into efficient synthesis techniques. These studies focus on developing protocols that enhance reaction rates, improve yields, and facilitate the synthesis of structurally complex molecules with potential biological and material applications (Mogilaiah et al., 2003).
Green Chemistry Approaches
The development of green chemistry methods for synthesizing heterocyclic compounds, including those related to the compound of interest, emphasizes the importance of environmentally friendly synthesis strategies. Techniques such as "on water" protocols that avoid the use of toxic solvents and minimize waste, while achieving high yields and atom economy, are being explored to synthesize complex molecules like pyrazoloquinolines and their derivatives (Rajesh et al., 2011).
Biological Activity and Drug Development
Research on the synthesis and biological evaluation of pyrazolo[3,4-b]quinoline derivatives also explores their potential as high-affinity antagonists for biological targets, such as the glycine site of the N-methyl-D-aspartate (NMDA) receptor. These studies aim to identify compounds with potent biological activity that could serve as leads for the development of new therapeutics, highlighting the importance of structural diversity and optimization in drug discovery (Macleod et al., 1995).
Propriétés
IUPAC Name |
6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-7-9-17(10-8-16)23-21-15-26-24-20(5-4-6-22(24)30-3)25(21)28(27-23)18-11-13-19(29-2)14-12-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSMKVBRBPFUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide](/img/structure/B2866926.png)
![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2866927.png)
![methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate](/img/structure/B2866928.png)
![8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866929.png)




![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2866938.png)
![2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2866939.png)
![[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2866941.png)
![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866944.png)

![Tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/no-structure.png)